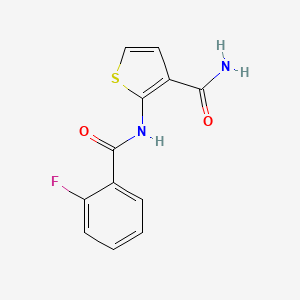

2-(2-Fluorobenzamido)thiophene-3-carboxamide

Vue d'ensemble

Description

2-(2-Fluorobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorobenzamido group attached to the thiophene ring, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzamido)thiophene-3-carboxamide typically involves the condensation of 2-fluorobenzoic acid with thiophene-3-carboxamide. The reaction is carried out under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

2-(2-Fluorobenzamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-(2-Fluorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme polyketide synthase 13 (Pks 13), which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide: Similar structure with a chlorine atom in place of one hydrogen.

Benzofuran-2-carboxamide derivatives: Similar in structure but with an oxygen atom in the ring instead of sulfur.

Cycloheptathiophene-3-carboxamide derivatives: Larger ring structure but similar functional groups.

Uniqueness

2-(2-Fluorobenzamido)thiophene-3-carboxamide is unique due to the presence of the fluorobenzamido group, which imparts specific electronic and steric properties that can enhance its biological activity and selectivity compared to other similar compounds.

Activité Biologique

2-(2-Fluorobenzamido)thiophene-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a thiophene ring with a fluorobenzamido group and a carboxamide moiety, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 224.25 g/mol. The presence of fluorine in the benzamido group is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits anticancer properties . Its mechanism of action appears to involve the modulation of specific biochemical pathways related to cell proliferation and apoptosis.

- In Vitro Studies : Initial evaluations have shown that this compound can inhibit the growth of several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). The IC50 values for these cell lines are yet to be fully established but preliminary results suggest a promising activity profile.

Enzymatic Interactions

The compound's interactions with various enzymes are crucial for understanding its pharmacodynamics:

- c-Met Kinase Inhibition : Similar compounds with structural similarities have demonstrated significant inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. For instance, compounds with halogen substitutions at strategic positions have shown enhanced antitumor activity due to their ability to inhibit c-Met signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the fluorine atom at the ortho position on the benzene ring significantly enhances the biological activity of thiophene derivatives. The SAR analysis has revealed that modifications in the thiophene ring or substitutions on the benzamido moiety can lead to variations in potency against different cancer cell lines.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorobenzoic acid | Contains bromine and fluorine | Higher reactivity due to bromine presence |

| 5-Methylthiophene-3-carboxamide | Methyl substitution on thiophene | Different biological activity profile |

| 4-Aminothiophene-3-carboxamide | Amino group addition | Potential for different pharmacological effects |

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

- Case Study on Antitumor Activity : A study involving a series of quinoline derivatives similar to this compound demonstrated significant antitumor activity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic effects .

- Mechanism Exploration : Another investigation focused on the mechanism of action, revealing that compounds with similar structures could induce apoptosis in cancer cells through caspase activation pathways, highlighting potential therapeutic applications in oncology.

Propriétés

IUPAC Name |

2-[(2-fluorobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTPMDUKFYACTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.